5-Nitro-2-thiocyanatobenzoic acid
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Overview
Description
5-Nitro-2-thiocyanatobenzoic acid: is a highly reactive compound with the molecular formula C8H4N2O4S and a molecular weight of 224.19 g/mol . It is commonly used in biochemical research due to its ability to transfer its cyano group rapidly to nucleophilic thiolates . This compound is also known for its role in protein engineering, particularly in the modification of cysteine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-thiocyanatobenzoic acid typically involves the nitration of 2-thiocyanatobenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration of the compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar nitration processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-thiocyanatobenzoic acid undergoes several types of chemical reactions, including:
Cyanylation: The compound transfers its cyano group to nucleophilic thiolates, forming S-cyano derivatives.
Cleavage Reactions: It is used to cleave proteins at cysteine residues, which is crucial in protein engineering.
Common Reagents and Conditions:
Cyanylation Reactions: Typically involve the use of nucleophilic thiolates under mild conditions.
Cleavage Reactions: Often carried out in aqueous solutions at neutral pH.
Major Products:
S-cyano derivatives: Formed during cyanylation reactions.
Cleaved protein fragments: Resulting from the cleavage of proteins at cysteine residues.
Scientific Research Applications
5-Nitro-2-thiocyanatobenzoic acid has a wide range of applications in scientific research, including:
Protein Engineering: Used to modify cysteine residues in proteins, aiding in the development of therapeutic proteins and understanding protein structure-function relationships.
Biochemical Assays: Utilized in assays to study transporter proteins, which are essential for drug delivery and targeting.
Peptide Synthesis: Employed in the preparation of biologically active recombinant peptides through cyanylation reactions.
Prion Protein Studies: Applied in the study of prion proteins, providing insights into protein misfolding diseases.
Mechanism of Action
The primary mechanism of action of 5-Nitro-2-thiocyanatobenzoic acid involves the transfer of its cyano group to nucleophilic thiolates. This reaction rapidly converts thiol groups in proteins into their S-cyano derivatives . The compound also cleaves proteins at cysteine residues, which is critical for protein engineering and biochemical assays .
Comparison with Similar Compounds
- 2-Nitro-5-thiocyanobenzoic acid
- 5-Nitro-2-thiocyanobenzoic acid
Comparison: 5-Nitro-2-thiocyanatobenzoic acid is unique due to its highly reactive nature and its ability to transfer its cyano group rapidly to nucleophilic thiolates . This property makes it particularly useful in protein engineering and biochemical assays, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H4N2O4S |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
5-nitro-2-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-7-2-1-5(10(13)14)3-6(7)8(11)12/h1-3H,(H,11,12) |
InChI Key |
KMEPRRCQQBCLCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC#N |
Origin of Product |
United States |
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